

4-(Trifluoromethoxy)benzenesulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: *(Trifluoromethoxy)benzenesulfonyl chloride*

Cat. No.: B1297556

[Get Quote](#)

An In-depth Technical Guide to **4-(Trifluoromethoxy)benzenesulfonyl Chloride**

Introduction

4-(Trifluoromethoxy)benzenesulfonyl chloride is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring an electron-withdrawing trifluoromethoxy group and a reactive sulfonyl chloride moiety, makes it a valuable building block in the synthesis of a variety of complex molecules, particularly sulfonamide-based drugs.^[1] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols associated with **4-(trifluoromethoxy)benzenesulfonyl chloride**, intended for researchers, scientists, and professionals in drug development.

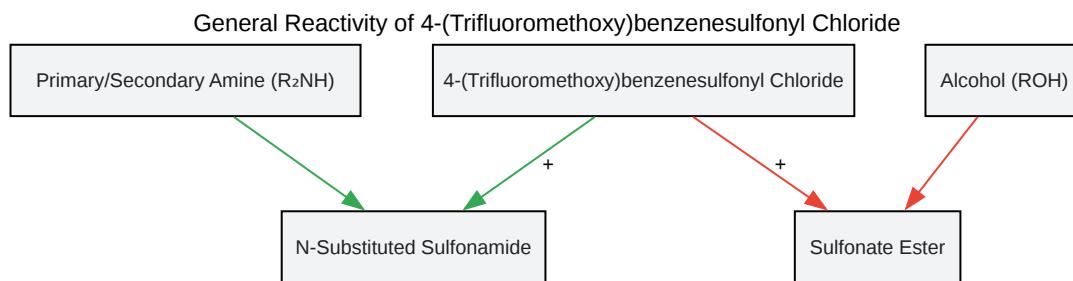
Chemical and Physical Properties

4-(Trifluoromethoxy)benzenesulfonyl chloride is a liquid at room temperature with a high density. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_7H_4ClF_3O_3S$	[2]
Molecular Weight	260.62 g/mol	
CAS Number	94108-56-2	
Appearance	Liquid	
Density	1.536 g/mL at 25 °C	
Refractive Index	$n_{20/D}$ 1.479	
Vapor Pressure	0.23 psi at 20 °C	
Flash Point	113 °C (235.4 °F) - closed cup	
EC Number	302-397-9	

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of **4-(trifluoromethoxy)benzenesulfonyl chloride**. While full spectral data is often proprietary, the availability of various spectroscopic analyses has been documented.


Spectrum Type	Details	Reference
¹³ C NMR	A ¹³ C NMR spectrum has been recorded in CDCl ₃ .	[3]
FTIR	Fourier Transform Infrared (FTIR) spectra are available.	[3]
Raman	A Raman spectrum has been documented.	[3]
Mass Spectrometry	Electron ionization (EI) mass spectrometry data is available through the NIST WebBook. Predicted collision cross-section data for various adducts is also available.	[2][4]

Reactivity and Applications

The reactivity of **4-(trifluoromethoxy)benzenesulfonyl chloride** is dominated by the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The trifluoromethoxy group, being strongly electron-withdrawing, further activates the sulfonyl chloride for such reactions.

This compound is a key intermediate in the synthesis of sulfonamides, which are an important class of pharmaceuticals. It readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. It can also react with alcohols to produce sulfonate esters. A primary application is in the production of 4-(trifluoromethoxy)benzenesulfonamide, a precursor for certain sulfonamide drugs.[1]

Below is a diagram illustrating the general reactivity of **4-(trifluoromethoxy)benzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

General Reactivity Profile

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride

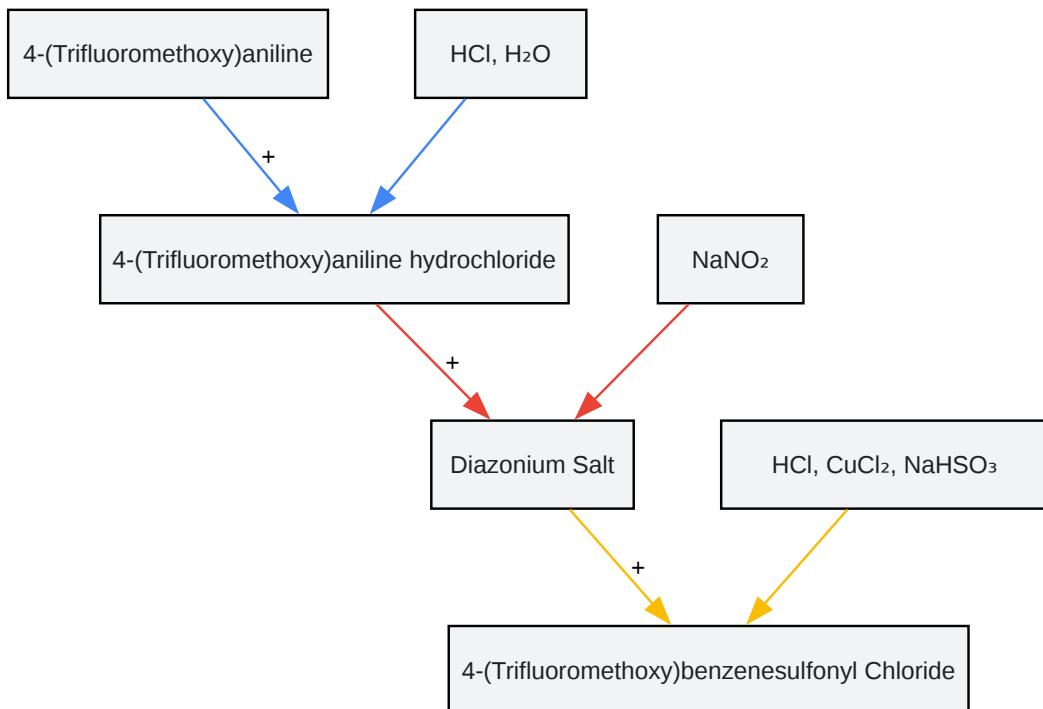
A common synthetic route to **4-(trifluoromethoxy)benzenesulfonyl chloride** involves a multi-step process starting from 4-(trifluoromethoxy)aniline.[1]

Step 1: Preparation of 4-(trifluoromethoxy)aniline hydrochloride[1]

- In a 1000 mL four-necked flask, add 200 g (1.92 mol) of hydrochloric acid, 100 g (0.565 mol) of 4-(trifluoromethoxy)aniline, and 80 g of water at room temperature.
- Stir the mixture for 1 hour while maintaining the temperature between 0-30°C to obtain the hydrochloride salt solution.

Step 2: Preparation of 4-(trifluoromethoxy)aniline diazonium salt[1]

- To the hydrochloride salt solution from Step 1, slowly add 120 g (0.579 mol) of sodium nitrite solution under stirring.


- Control the reaction temperature between -20 to 5°C.
- Continue stirring for 1 hour to complete the diazotization reaction.

Step 3: Preparation of 4-(Trifluoromethoxy)benzenesulfonyl Chloride[\[1\]](#)

- In a 2000 mL four-necked flask, prepare a solution of 400 g (3.84 mol) of hydrochloric acid, 10 g (0.0587 mol) of cupric chloride, and 80.0 g (0.769 mol) of sodium bisulfite.
- To this solution, add the diazonium salt solution from Step 2 dropwise over 5 hours, maintaining the temperature between -20 to 5°C.
- After the addition is complete, allow the mixture to warm and stir for 1 hour.
- Separate the oily layer, wash it with 400 g of water, and then separate the layers again to obtain the crude product.

The following diagram outlines the synthesis workflow.

Synthesis Workflow for 4-(Trifluoromethoxy)benzenesulfonyl Chloride

[Click to download full resolution via product page](#)

Synthesis Workflow

Synthesis of 4-(trifluoromethoxy)benzenesulfonamide[1]

This protocol details the use of **4-(trifluoromethoxy)benzenesulfonyl chloride** to produce its corresponding sulfonamide.

- To a 1000 mL four-necked flask, add 25.7 g (0.48 mol) of ammonium chloride, 102 g of water, and 142 g of **4-(trifluoromethoxy)benzenesulfonyl chloride**.
- Under stirring, add 139 g (1.15 mol) of sodium hydroxide solution dropwise to the mixture over 1 hour, maintaining the temperature between 0-20°C.
- After the addition, keep the mixture at the same temperature for 1 hour.

- Cool the mixture to 0-5°C to allow for crystallization of the product.

Safety and Handling

4-(Trifluoromethoxy)benzenesulfonyl chloride is a corrosive material that requires careful handling. It is classified as causing severe skin burns and eye damage. Appropriate personal protective equipment (PPE) should be worn at all times.

Safety Information	Details	Reference
Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	
Hazard Statements	H314: Causes severe skin burns and eye damage.	
Precautionary Codes	P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405	
Personal Protective Equipment	Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter	
Storage Class	8A - Combustible corrosive hazardous materials	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride | C7H4ClF3O4S2 | CID 61728613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonyl chloride, 4-(trifluoromethoxy)- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. PubChemLite - 4-(trifluoromethoxy)benzenesulfonyl chloride (C₇H₄ClF₃O₃S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [4-(Trifluoromethoxy)benzenesulfonyl chloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297556#4-trifluoromethoxy-benzenesulfonyl-chloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com